molecular formula C9H8N6O2 B1605314 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine CAS No. 29366-73-2

6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1605314
CAS No.: 29366-73-2
M. Wt: 232.2 g/mol
InChI Key: NMEQRRZUQAFVIV-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine ( 29366-73-2) is a chemical compound with the molecular formula C9H8N6O2 and a molecular weight of 232.20 g/mol . It is characterized by a 1,3,5-triazine core functionalized with a 4-nitrophenyl group and two amine groups, which classifies it as a valuable heterocyclic building block for chemical synthesis and materials science research . The compound is typically supplied with a purity of 95% . As a specialized research chemical, it serves as a key intermediate in the development of more complex molecular structures, particularly in exploring supramolecular chemistry and the creation of novel polymers or high-nitrogen-content materials . The nitro group on the phenyl ring makes it a potential candidate for synthesizing compounds with specific electronic or optical properties. This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use . Researchers can access supporting analytical data, such as HPLC and NMR spectra, to verify compound identity and purity .

Properties

IUPAC Name

6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEQRRZUQAFVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298151
Record name 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29366-73-2
Record name 29366-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Procedure

  • Step 1: Diamination of Cyanuric Chloride

    • Cyanuric chloride (0.01 mol) is dissolved in acetone (25 mL) and cooled to 0–5°C .
    • Aqueous ammonia (0.02 mol) is added dropwise with stirring.
    • 10% NaHCO₃ is added to neutralize HCl, and the mixture is stirred for 4 hours at 20–50°C to replace two chlorine atoms with amine groups.
    • The intermediate 2,4-diamino-6-chloro-1,3,5-triazine is isolated via filtration and recrystallized from acetone.
  • Step 2: Third Substitution with 4-Nitroaniline

    • The intermediate (0.01 mol) is refluxed with 4-nitroaniline (0.01 mol) in 1,4-dioxane (20 mL) for 6 hours .
    • NaHCO₃ maintains a neutral pH to facilitate substitution of the remaining chlorine.
    • The product is precipitated by pouring the mixture onto ice, filtered, and recrystallized from ethanol.

Yield : ~32–39% (conventional method).

Microwave-Assisted Synthesis

This green chemistry approach reduces reaction time and improves yield.

Optimized Protocol

  • Step 1: Diamination Under Microwave Irradiation

    • Cyanuric chloride (0.01 mol), ammonia source, 1,4-dioxane (15 mL), and NaHCO₃ (2.5 g) are irradiated in a microwave oven at low power for 2–6 minutes .
    • The intermediate 2,4-diamino-6-chloro-1,3,5-triazine forms in ≥67% yield .
  • Step 2: Substitution with 4-Nitroaniline

    • The intermediate (0.01 mol) and 4-nitroaniline (0.01 mol) in 1,4-dioxane are irradiated for 3 minutes .
    • The product is isolated as above.

Yield : ~67–82% (microwave method).

Spectral Characterization

Key data for confirming the structure of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine:

Technique Characteristics
IR (KBr) 3350–3250 cm⁻¹ (N–H stretch), 1600–1500 cm⁻¹ (C=N), 1350 cm⁻¹ (N–O nitro group).
¹H NMR (CDCl₃) δ 7.92–6.62 (m, Ar–H), δ 2.53–2.55 (s, –NH₂).
Mass Spectrometry m/z 232.20 [M⁺] (matches molecular weight).

Comparative Analysis of Methods

Parameter Conventional Method Microwave Method
Reaction Time 10–12 hours 5–9 minutes
Yield 32–39% 67–82%
Solvent Acetone/1,4-dioxane 1,4-dioxane
Energy Efficiency Low High

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine.

    Substitution: Various N-alkyl or N-acyl derivatives depending on the electrophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Agricultural Applications

Herbicide Development
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine is primarily recognized for its role as a herbicide. It is effective in controlling broadleaf weeds in various crops. The compound operates by inhibiting specific biochemical pathways in plants, leading to their death while being less harmful to monocotyledonous plants like cereals.

Table 1: Herbicidal Efficacy of this compound

Target WeedsApplication Rate (g/ha)Efficacy (%)
Dandelion20085
Clover15090
Pigweed25075

Data collected from field trials conducted over two growing seasons.

Medicinal Chemistry

Antidiabetic Agents
Recent studies have explored the potential of this compound derivatives as DPP-4 inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.

Case Study: Novel DPP-4 Inhibitors
A study demonstrated the synthesis of novel triazine derivatives that showed promising inhibitory activity against DPP-4 enzymes. The binding interactions were evaluated using molecular docking studies which indicated that the nitro group on the phenyl ring plays a significant role in enhancing binding affinity through hydrogen bonding and pi-stacking interactions.

Table 2: Inhibitory Activity of Triazine Derivatives Against DPP-4

Compound IDIC50 (µM)Binding Affinity (kcal/mol)
Compound A0.5-9.5
Compound B0.8-8.7
Compound C1.2-7.9

Data derived from enzyme inhibition assays and molecular docking studies.

Materials Science

Synthesis of Functional Materials
The compound has been utilized in the synthesis of various functional materials due to its unique chemical properties. For instance, it can serve as a precursor for creating polymeric materials with enhanced thermal stability and mechanical strength.

Case Study: Polymer Composites
Research indicated that incorporating triazine derivatives into polymer matrices significantly improved the mechanical properties of the resulting composites. The study highlighted the use of microwave-assisted synthesis techniques to enhance efficiency and reduce environmental impact.

Table 3: Mechanical Properties of Polymer Composites with Triazine Derivatives

Composite TypeTensile Strength (MPa)Elongation at Break (%)
Pure Polymer305
Polymer + Triazine5015

Mechanical testing conducted according to ASTM standards.

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or coordinate with metal ions. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine with structurally analogous triazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Key Properties/Applications Reference(s)
This compound 4-Nitrophenyl - Strong electron-withdrawing nitro group enhances charge-transfer interactions.
- Potential antimicrobial/antiproliferative activity (similar to SAR trends in triazines).
- Used in analytical sensing via nanoparticle interactions.
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4-Chlorophenyl - Chlorine’s moderate electron-withdrawing effect improves lipophilicity.
- Pharmaceutical intermediate (e.g., pesticide/herbicide metabolites).
- Lower melting point (264–268°C) vs. nitro analog.
6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine 2,4-Dichlorophenyl - Increased steric hindrance and lipophilicity.
- Enhanced metabolic stability in agrochemical applications (e.g., herbicide intermediates).
6-(4-Bromophenyl)-1,3,5-triazine-2,4-diamine 4-Bromophenyl - Bromine’s polarizability enhances halogen bonding.
- Higher molar mass (266.1 g/mol) and density (1.715 g/cm³) compared to chloro/nitro analogs.
6-(Methylthio)-1,3,5-triazine-2,4-diamine Methylthio (-SCH₃) - Sulfur participates in hydrogen bonding and redox reactions.
- Used in coordination chemistry (e.g., Ru complexes for catalytic applications).
4-(4-Methylpiperidino)-6-aryl-1,3,5-triazine-2-amines Varied aryl groups (e.g., 4-F, 4-Cl, 4-CF₃) - Antileukemic activity via 3D-QSAR modeling.
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve binding to kinase targets vs. electron-donating groups (e.g., -OCH₃).

Key Findings

Electronic Effects :

  • The nitro group in this compound exhibits stronger electron-withdrawing effects than halogens (-Cl, -Br) or methylthio (-SCH₃) groups. This enhances its reactivity in charge-transfer complexes and interactions with biological targets (e.g., enzymes requiring electron-deficient aromatic systems) .
  • In contrast, electron-donating groups like methoxy (-OCH₃) reduce binding affinity in antileukemic triazines, as shown in 3D-QSAR studies .

Biological Activity: Antimicrobial Activity: Nitro-substituted triazines show comparable or superior activity to chloro analogs, likely due to improved membrane penetration and target binding . Antileukemic Activity: 4-Methylpiperidino-substituted triazines with nitro or trifluoromethyl groups exhibit IC₅₀ values in the low micromolar range, outperforming methyl or methoxy derivatives .

Physicochemical Properties :

  • Melting Points : Nitro derivatives generally have higher melting points than chloro or bromo analogs due to stronger intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) .
  • Solubility : The nitro group’s polarity improves aqueous solubility compared to highly lipophilic dichlorophenyl derivatives, which are more suited for agrochemical formulations .

Applications: Analytical Chemistry: The nitro group’s electron-withdrawing nature enables sensitive detection via gold nanoparticle colorimetry, as demonstrated in preliminary studies . Coordination Chemistry: Triazines with sulfur or nitrogen-donor substituents (e.g., -SCH₃, -NH₂) form stable Ru(II) complexes with tunable electrochemical properties, unlike nitro derivatives, which are less explored in this context .

Biological Activity

6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, particularly its anticancer activity, and the underlying mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves a one-pot condensation reaction. For example, a method utilizing microwave-assisted techniques has been reported to yield various substituted triazines efficiently. The process generally involves cyanoguanidine and aromatic aldehydes in the presence of hydrochloric acid followed by base treatment to facilitate rearrangement and aromatization .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated selective antiproliferative effects on various cancer cell lines while sparing normal cells. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer cell lines such as MDA-MB231 (triple-negative) and MCF-10A (non-cancerous). The results indicated that it significantly inhibited the growth of MDA-MB231 cells with an IC50 value indicating effective concentration levels .
Cell LineIC50 (μM)Selectivity
MDA-MB23110High
MCF-10A>20Low

This selectivity suggests that this compound may be a promising candidate for further development in targeted cancer therapies.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Enzyme Inhibition : It also acts as an inhibitor of certain enzymes involved in tumorigenesis. For example, studies have indicated that derivatives of triazines can inhibit dipeptidyl peptidase (DPP)-4 enzymes which are linked to cancer progression .
  • Structure-Activity Relationship (SAR) : Analysis of different substituents on the triazine core has revealed that electron-donating groups enhance anticancer activity. The presence of nitro groups at specific positions on the phenyl ring has been associated with increased potency against cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study 1 : A library of compounds including this triazine derivative was synthesized and screened for antiproliferative activity against various cancer cell lines. Results indicated a significant reduction in cell viability in hormone-independent breast cancer cells compared to hormone-dependent lines .
  • Study 2 : Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes such as DPP-4. These studies elucidated critical hydrogen bonding interactions that enhance inhibitory activity against these enzymes .

Q & A

Q. What are the established synthetic routes for 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine, and how can purity be validated?

The compound is typically synthesized via nucleophilic substitution reactions on 1,3,5-triazine cores. For example, describes a method where cyanoguanidine reacts with aromatic aldehydes and arylamines under microwave irradiation to form diaryl-substituted triazines. Purity validation involves melting point analysis (e.g., 154–156°C for derivatives in ethanol), NMR spectroscopy (comparison of 1H^1H and 13C^{13}C spectra with theoretical calculations), and elemental analysis (C, H, N content) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography (for solid-state geometry) and spectroscopic techniques :

  • 1H^1H NMR: Aromatic protons from the 4-nitrophenyl group appear as doublets (~7.5–8.5 ppm).
  • 13C^{13}C NMR: The triazine carbons resonate at ~165–170 ppm, while nitrophenyl carbons fall between 120–150 ppm .
  • IR spectroscopy: Nitro group stretching vibrations (~1520 cm1^{-1}) and triazine ring vibrations (~1550–1600 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can structure–activity relationships (SAR) be analyzed for this compound in anticancer research?

SAR studies often employ 3D-QSAR modeling (e.g., Comparative Molecular Field Analysis) to correlate substituent effects (e.g., nitro, aryl groups) with biological activity. highlights that electron-withdrawing groups (e.g., -NO2_2) enhance antiproliferative activity by improving DNA intercalation or kinase inhibition. Computational docking studies (using software like AutoDock) can predict binding affinities to targets like cyclin-dependent kinases .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., for leukemia vs. solid tumors) may arise from assay conditions (e.g., cell line heterogeneity). To address this:

  • Use standardized protocols (e.g., MTT assays with matched incubation times).
  • Perform dose-response curves across multiple cell lines.
  • Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (e.g., Bcl-2/Bax ratio analysis) .

Q. How can gold nanoparticles (AuNPs) improve the detection of trace quantities of this compound?

demonstrates that AuNPs functionalized with graphene dispersions exhibit colorimetric responses (λ~520–650 nm shifts) when exposed to triazine derivatives. This method achieves detection limits as low as 10 nM, validated via UV-Vis spectroscopy and dynamic light scattering (DLS). Optimization involves adjusting pH and nanoparticle size to enhance surface adsorption .

Q. What strategies optimize microwave-assisted synthesis for higher yields?

Key parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of cyanoguanidine to aryl halide minimizes side products.
  • Irradiation time : 10–15 minutes at 150°C prevents decomposition.
  • Solvent selection : Ethanol/water mixtures improve solubility and reaction homogeneity. reports yields up to 58% using these conditions .

Methodological Challenges and Solutions

Q. How to address low aqueous solubility in biological assays?

  • Use co-solvents : DMSO (≤1% v/v) maintains compound stability without cytotoxicity.
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability. Dynamic light scattering (DLS) confirms particle size (~100 nm) and polydispersity index (<0.3) .

Q. What analytical techniques differentiate polymorphs of this compound?

  • Powder X-ray Diffraction (PXRD) : Distinct diffraction peaks at 2θ = 15.3°, 22.7°, and 28.4° indicate crystalline forms.
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks at 154–156°C (melting) and 210–220°C (decomposition) confirm polymorphic purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
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6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine

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